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Abstract

iP300w is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATS)
p300 (EP300) and CREB-binding protein (CBP).[1][2][3] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and biological
activities of iP300w. It details the compound's mechanism of action, particularly its role in
reversing DUX4-mediated cellular toxicity and its therapeutic potential in conditions such as
Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 sarcoma.[1][4] Experimental
protocols and key quantitative data are presented to support further research and development
of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

iP300w, also known as CP-C27, is a complex heterocyclic molecule with the chemical formula
C29H27F5N604. Its structure features a spiroimidazolidine-2,4-dione core and a fluorinated
stereogenic center, which distinguish it from the related compound A-485. The systematic
IUPAC name for iP300w is 2-((3'R,4S)-3'-fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-
4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-
trifluoropropan-2-yl)acetamide.

A summary of the key physicochemical and identification properties of iP300w is provided in
Table 1.
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Property Value Reference(s)
Molecular Formula C29H27F5N604

Molecular Weight 618.57 g/mol

CAS Number 1889284-33-6

Appearance Solid powder

Purity >98% (HPLC)

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Mechanism of Action and Biological Activity

iP300w is a highly potent inhibitor of the histone acetyltransferase activity of p300 and CBP.
These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing
the transfer of acetyl groups to lysine residues of histone and non-histone proteins.

The primary mechanism of action of iP300w involves the direct inhibition of the catalytic HAT
domain of p300/CBP. This inhibition leads to a reduction in histone acetylation, particularly
H3K9 and H3K27 acetylation.

Inhibition of DUX4-Mediated Toxicity

The transcription factor DUX4 is aberrantly expressed in Facioscapulohumeral Muscular
Dystrophy (FSHD), where it drives cellular toxicity. DUX4 interacts with p300/CBP to mediate
its pathogenic effects. iP300w has been shown to effectively counteract DUX4-mediated
cytotoxicity by inhibiting the p300/CBP-DUX4 interaction. This leads to a reversal of the global
histone H3 hyperacetylation induced by DUX4 and a suppression of DUX4 target gene
expression.

The signaling pathway illustrating the role of iP300w in mitigating DUX4-mediated toxicity is
depicted below.
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Caption: DUX4-mediated signaling and the inhibitory action of iP300w.

Activity in CIC-DUX4 Sarcoma

iP300w has also demonstrated significant therapeutic potential in CIC-DUX4 sarcomas (CDS),
a type of undifferentiated small round cell sarcoma. In this cancer, a chromosomal translocation
results in a CIC-DUX4 fusion protein that drives tumorigenesis by activating target genes
through its interaction with p300/CBP. iP300w effectively suppresses the transcriptional activity
of CIC-DUX4, reverses the associated histone acetylation, and induces cell cycle arrest,
ultimately preventing the growth of CDS tumors in preclinical models.

Quantitative Biological Data

The potency of iP300w has been quantified in various assays. A summary of the key inhibitory
concentrations is presented in Table 2.

Assay Value Reference(s)

p300 IC50 19 nM

p300-mediated H3K9

. 33 nM
acetylation IC50 (HTRF assay)
H3K27Ac EC50 5nM
CIC::DUX4 Sarcoma Cell
152-221 nM

Lines IC50

Experimental Protocols
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Detailed experimental methodologies are crucial for the replication and extension of research
findings. Below are summaries of key experimental protocols used in the characterization of
iP300w.

Cell Viability Assay (ATP Assay)

This assay is used to assess the effect of iP300w on DUX4-induced cytotoxicity.

Cell Line: LHCN-iDUX4 myoblasts.

Induction: DUX4 expression is induced with doxycycline (dox).

Treatment: Cells are treated with serial dilutions of iP300w.

Assay: Cell viability is measured after a specified time (e.g., 48 hours) using an adenosine
triphosphate (ATP)-based assay, which quantifies the metabolic activity of viable cells.

The general workflow for this experiment is illustrated below.

Seed LHCN-iDUX4 cells

!

Induce DUX4 expression
with Doxycycline

Treat with iP300w

(serial dilutions)

Incubate for 48 hours

Measure cell viability

(ATP Assay)
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Caption: Workflow for the cell viability (ATP) assay.

Western Blot for DUX4 and RT-gPCR for DUX4 Target
Genes

These techniques are employed to evaluate the effect of iP300w on DUX4 protein levels and
the expression of its target genes.

e Cell Line: LHCN-IDUX4 cells.

 Induction and Treatment: Cells are pulse-induced with doxycycline and then treated with
iP300w.

o Sample Collection: Protein and RNA samples are harvested at various time points.

o Western Blot: DUX4 protein levels are assessed by separating protein lysates via SDS-
PAGE, transferring to a membrane, and probing with a DUX4-specific antibody.

o RT-gPCR: The expression levels of DUX4 target genes are quantified by reverse transcribing
RNA to cDNA, followed by quantitative PCR using gene-specific primers.

In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy of iP300w in vivo, a mouse xenograft model of CIC-DUX4
sarcoma is utilized.

Cell Line: CIC-DUX4 sarcoma cells (e.g., NCC-CDS-X1).

Implantation: Cells are subcutaneously injected into immunodeficient mice.

Treatment: Once tumors are palpable, mice are treated with iP300w (e.g., 1.4 mg/kg, twice
daily).

Monitoring: Tumor growth is monitored over time.

Synthesis
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The synthesis of iP300w is a multi-step process. A representative synthetic pathway involves
the following key steps:

e Formation of a hydantoin ring via the Bucherer-Bergs reaction.
o Oxidative cyclization to form the spirocyclic core.

e Bromoacetylation.

e Cyclization to form the imidazolidinedione.

e Suzuki coupling to introduce the pyrazole moiety.

e Reduction of a ketone.

e Fluorination using DAST (diethylaminosulfur trifluoride).

Conclusion and Future Directions

iP300w has emerged as a powerful and selective chemical probe for studying the biological
roles of p300 and CBP. Its ability to potently inhibit the histone acetyltransferase activity of
these enzymes has demonstrated significant therapeutic potential in preclinical models of
FSHD and CIC-DUX4 sarcoma. The development of iP300w-based degraders, such as BT-
O2C, represents a promising future direction, aiming to achieve enhanced selectivity and a
more rapid onset of p300 degradation. Further investigation into the pharmacology, toxicology,
and clinical efficacy of iP300w and its derivatives is warranted to translate these promising
preclinical findings into novel therapeutic strategies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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